2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile

Electron affinity p-type doping energy level alignment

2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile (CAS 912482-15-6), also designated F6TCNNQ, F6-TCNNQ, or F6-TNAP, is a hexafluorinated naphthoquinodimethane derivative with the molecular formula C₁₆F₆N₄ and molecular weight 362.19 g/mol. It belongs to the class of strong organic molecular electron acceptors and functions as a p-type conductivity dopant for organic semiconductors, employed across organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics, perovskite optoelectronics, and organic thermoelectrics.

Molecular Formula C16F6N4
Molecular Weight 362.19 g/mol
CAS No. 912482-15-6
Cat. No. B13846791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile
CAS912482-15-6
Molecular FormulaC16F6N4
Molecular Weight362.19 g/mol
Structural Identifiers
SMILESC(#N)C(=C1C(=C2C(=C(C(=C(C#N)C#N)C(=C2F)F)F)C(=C1F)F)F)C#N
InChIInChI=1S/C16F6N4/c17-11-7(5(1-23)2-24)13(19)15(21)10-9(11)16(22)14(20)8(12(10)18)6(3-25)4-26
InChIKeyLQXFOLBBQWZYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile (CAS 912482-15-6): Procurement-Grade Molecular Dopant for Organic Electronics


2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile (CAS 912482-15-6), also designated F6TCNNQ, F6-TCNNQ, or F6-TNAP, is a hexafluorinated naphthoquinodimethane derivative with the molecular formula C₁₆F₆N₄ and molecular weight 362.19 g/mol [1]. It belongs to the class of strong organic molecular electron acceptors and functions as a p-type conductivity dopant for organic semiconductors, employed across organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics, perovskite optoelectronics, and organic thermoelectrics [2]. The compound is synthesized in a three-step, two-pot route from commercially available octafluoronaphthalene and is typically supplied at ≥98% purity with optional sublimation purification [1]. Its defining characteristic among electron-acceptor dopants is an experimentally determined electron affinity of 5.60 eV, placing it among the strongest organic molecular oxidizing agents available for research and device engineering [3].

Why F4TCNQ, TCNQ, HATCN, or C60F36 Cannot Simply Replace 2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile in Doping Applications


Although several fluorinated tetracyanoquinodimethane derivatives and molecular acceptors share a common p-doping mechanism, their quantitative performance in real devices diverges sharply due to differences in electron affinity, molecular geometry, intralayer packing, and host compatibility. F4TCNQ (EA ≈ 5.2 eV) fails to generate ground-state charge transfer with deep-HOMO polymer hosts where F6TCNNQ succeeds [1][2]. HATCN exhibits a smaller work-function increase on inorganic substrates (1.5 eV versus 1.7 eV for F6TCNNQ) [3]. C60F36, despite a higher literature EA estimate, proves less efficient than F6TCNNQ in conductivity and Seebeck studies [4]. Non-fluorinated naphthalene analogs such as TCNH14 lack sufficient oxidizing strength for high-ionization-energy hosts [2]. The parent compound TCNQ (EA ≈ 4.5 eV) is too weak an acceptor for most modern organic semiconductors [5]. These compound-specific differences make generic interchange impossible without compromising device voltage, efficiency, or doping level.

Quantitative Differentiation Evidence for 2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile: Comparator-Based Performance Data


Electron Affinity 5.60 eV — The Strongest Widely Available Organic Molecular Oxidant Among CN-Substituted Acceptors

The electron affinity (EA) of F6TCNNQ has been experimentally determined as 5.60 eV, making it one of the strongest organic molecular oxidizing agents used in organic electronics [1]. In direct comparison, F4TCNQ has an EA of approximately 5.2 eV, TCNH14 an even lower value, and the parent TCNQ only 4.3–4.5 eV [2][3]. This 0.40 eV advantage over F4TCNQ translates into the ability to oxidize host semiconductors with ionization energies exceeding 5.6 eV, a regime inaccessible to F4TCNQ [1].

Electron affinity p-type doping energy level alignment

Work Function Increase 1.76 eV on H-Si(111) — 60% Larger Than F4TCNQ Under Identical Conditions

First-principles structure searches employing range-separated hybrid HSE06 functional with many-body van der Waals contributions predict that densely packed monolayers of F6TCNNQ on H-Si(111) induce a work function increase of 1.76 eV, compared to 1.11 eV for F4TCNQ under identical conditions [1]. This 0.65 eV larger increase is attributed to stronger intralayer interaction in F6TCNNQ, primarily from van der Waals contributions, arising from the larger π-system of the naphthalene core versus the quinodimethane core of F4TCNQ [1]. Experimental evidence of pronounced island formation for F6TCNNQ on H-Si(111) corroborates the predictions [1]. On GaN(0001), independent UPS measurements confirm a work function increase of 1.7 eV for F6TCNNQ versus 1.5 eV for HATCN at monolayer coverage [2].

Work function modulation interface engineering electrode modification

Charge Conductivity 500 S/cm with Power Factor ~80 μW/m·K² in Oriented P3HT — Superior Ordering vs F4TCNQ

In sequentially doped, aligned regioregular P3HT films, F6TCNNQ produces charge conductivities reaching 500 S/cm with thermoelectric power factors close to 80 μW m⁻¹ K⁻² [1]. Both transmission electron microscopy and polarized absorption spectroscopy demonstrate that F6TCNNQ molecules are better ordered than F4TCNQ within the P3HT crystals, leading to this improved performance [1]. The structural model reveals intercalation of one dopant per four thiophene monomers with F6TCNNQ, a reduction of π-stacking distance, and expansion of the unit cell along alkyl side chains [1]. In a separate study, F6TCNNQ-doped P3HT exhibited conductivity up to 7 S/cm in unoriented films, exceeding the benchmark P3HT:F4TCNQ system [2].

Organic thermoelectrics conducting polymers molecular doping structural ordering

OLED Operating Voltage Reduction >2 V with Net Power Efficiency Gain — Validated in Blue OLED Devices

Single-carrier (hole-only) devices fabricated with 1–5% F6-TNAP (F6TCNNQ) co-evaporated with α-NPD as the hole transport layer (HTL) demonstrated a greater than 2 V decrease in operating voltage compared to the undoped device [1]. In blue OLED devices incorporating F6-TNAP-doped HTL, a decrease in operating voltage was achieved with only a slight decrease in external quantum efficiency (EQE), yielding a net improvement in power efficiency [1]. A separate study on red and green phosphorescent OLEDs using F6-TCNNQ-doped BF-DPB as HTL achieved a luminous efficacy of 35.1 lm/W (red) and 74.0 lm/W (green) at 1000 cd/m², with 10,000 cd/m² brightness reached at only 3.2 V (red) and 3.1 V (green) at an optimal doping concentration of 4 wt% [2].

OLED efficiency hole transport layer doping operating voltage reduction

Doping Selectivity Window: Effective in Spiro-TAD (IE 5.46 eV) but Not TCTA (IE 5.85 eV) — Defines Host Compatibility Boundary

The p-doping effectiveness of F6TCNNQ was systematically tested in two hole-transport materials with different ionization energies. F6TCNNQ successfully p-dopes Spiro-TAD (IE = 5.46 eV), with optical absorption measurements confirming charge transfer as the predominant doping mechanism [1]. In contrast, F6TCNNQ fails to p-dope TCTA (IE = 5.85 eV), because the host ionization energy exceeds the effective oxidation strength of the dopant [1]. The electron affinity of 5.60 eV thus defines a compatibility boundary: hosts with IE ≤ ~5.6 eV are accessible, while deeper-HOMO materials require even stronger oxidants [1][2].

Host-dopant compatibility ionization energy matching hole transport materials

Higher Doping Efficiency Than C60F36 in Amorphous Hosts — Seebeck Coefficient and Conductivity Evidence

A systematic comparison of F6-TCNNQ and C60F36 as p-dopants in two amorphous hosts (MeO-TPD, IE = 5.07 eV and BF-DPB, IE = 5.23 eV) revealed that F6-TCNNQ is more efficient than C60F36, despite literature estimates suggesting the opposite based on EA values alone [1]. Conductivity and Seebeck studies performed in situ over more than two orders of magnitude of doping concentration showed that F6-TCNNQ-doped samples exhibited a mobility lower limit that increases with doping concentration, even exceeding the OFET mobility of intrinsic MeO-TPD [1]. At high concentrations, C60F36-doped samples reached conductivity saturation, whereas F6-TCNNQ maintained superior performance [1].

Doping efficiency comparison Seebeck coefficient charge carrier mobility

Procurement-Relevant Application Scenarios for 2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile Based on Quantitative Evidence


High-Efficiency Phosphorescent OLEDs Requiring Sub-4 V Operation at Display-Relevant Brightness

When developing red or green phosphorescent OLEDs targeting 1000 cd/m² luminance with luminous efficacy exceeding 35 lm/W, F6TCNNQ doped at 4 wt% into BF-DPB hole transport layers enables 10,000 cd/m² at only 3.1–3.2 V without light extraction structures [1]. This is enabled by the 1.76 eV work function increase capability [2] and >2 V operating voltage reduction relative to undoped devices [3]. The doping selectivity window (EA 5.60 eV) ensures compatibility with Spiro-TAD (IE 5.46 eV) and similar hosts [4], while the higher doping efficiency versus C60F36 [5] ensures maximum free carrier generation at minimum dopant loading.

Organic Thermoelectric Generators Using Oriented P3HT or PBTTT Films

For waste-heat-to-electricity conversion near room temperature using aligned conjugated polymer films, F6TCNNQ delivers 500 S/cm conductivity and ~80 μW m⁻¹ K⁻² power factor in oriented P3HT [6], and up to 2400 S/cm with 530 ± 200 μW m⁻¹ K⁻² in aligned C12-PBTTT via incremental concentration doping [7]. The better structural ordering of F6TCNNQ versus F4TCNQ within polymer crystals, confirmed by TEM and polarized spectroscopy, directly enhances anisotropic thermoelectric performance along the chain direction [6]. Record power factors of 2.9 mW m⁻¹ K⁻² have been achieved in single-ether side-chain PBTTT polymers doped with F6TCNNQ [8].

Interface Engineering in 2D TMDC-Based Transistors and Photodetectors

In MoS₂ monolayer devices, F6TCNNQ adsorption depletes gap states and renders the monolayer less n-type by 0.4 eV, enabling controllable p-type modulation of transition metal dichalcogenides [9]. The fractional charge transfer mechanism of F6TCNNQ (as opposed to integer charge transfer with HATCN) provides finer control over doping level [10]. The 1.76 eV work function shift on H-Si(111) [2] and 1.7 eV on GaN [11] make F6TCNNQ a potent electrode work function modifier for reducing contact resistance in 2D semiconductor devices.

Perovskite Optoelectronic Devices Requiring Doped Hole Transport Layers

In perovskite quantum-dot LEDs and perovskite solar cells, F6TCNNQ-doped hole transport layers (e.g., PTAA or nickel oxide) improve charge injection and transport. F6TCNNQ-doped PTAA achieves a maximum current efficiency of 17.0 cd/A and power efficiency of 17.7 lm/W in green PeLEDs, with 4.70 V driving voltage at 10 mA/cm² versus 4.80 V for undoped devices [12]. In perovskite solar cells, F6TCNNQ-doped nickel oxide HTLs decrease the charge extraction barrier, contributing to power conversion efficiencies around 20% [12]. The compatibility boundary (effective for hosts with IE ≤ 5.6 eV) guides selection of perovskite-adjacent transport layers [4].

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